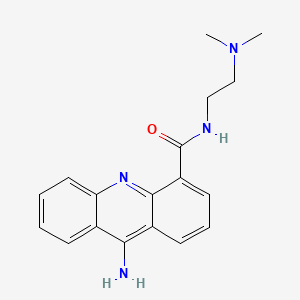

9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide

Description

DNA Intercalation and Topoisomerase Inhibition

The tricyclic acridine core enables intercalation into DNA, disrupting replication and transcription. The 9-amino group may stabilize interactions with guanine residues in GC-rich regions, while the dimethylaminoethyl side chain enhances solubility and facilitates binding to topoisomerase enzymes. This dual mechanism is critical for its anticancer potential, as demonstrated by its ability to induce DNA strand breaks and inhibit cell cycle progression.

Expanded Target Repertoire Beyond DNA

Recent studies highlight 9-aminoacridine derivatives as inhibitors of ribosome biogenesis. By binding to RNA and blocking pre-rRNA transcription/processing, these compounds disrupt protein synthesis in rapidly dividing cells. This activity complements their DNA-targeted effects, offering a dual-action strategy against cancer.

Overcoming Drug Resistance

The compound’s structural modifications address limitations of earlier acridines. For example, the removal of electron-withdrawing groups (e.g., in amsacrine) reduces reliance on topoisomerase II, which is often downregulated in multidrug-resistant tumors. Instead, its activity against topoisomerase I and ribosome biogenesis pathways provides alternative avenues for cytotoxicity.

Taxonomic Classification within Acridine-Based Compounds

This compound is classified within the 9-aminoacridine subclass, distinguished by:

| Feature | This compound | Amsacrine | DACA |

|---|---|---|---|

| Core Structure | Acridine with 9-amino group | Acridine with anilino side chain | Acridine |

| Side Chain | N-(2-(dimethylamino)ethyl) | Methanesulfon-m-anisidide | N-(2-(dimethylamino)ethyl) |

| Primary Target | DNA (topoisomerase I/II), RNA (ribosome biogenesis) | Topoisomerase II | Topoisomerase I/II |

| Resistance Profile | Broad-spectrum activity against multidrug-resistant cells | Limited by resistance | Effective against multidrug-resistant lines |

This classification underscores its position as a hybrid agent combining features of DNA-targeted and RNA-targeted therapeutics.

Properties

IUPAC Name |

9-amino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-22(2)11-10-20-18(23)14-8-5-7-13-16(19)12-6-3-4-9-15(12)21-17(13)14/h3-9H,10-11H2,1-2H3,(H2,19,21)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGMVQJPGUHTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89459-02-9 (di-hydrochloride) | |

| Record name | N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701034053 | |

| Record name | N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89459-43-8 | |

| Record name | 9-Amino-N-[2-(dimethylamino)ethyl]-4-acridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89459-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Acridone Derivatives via Aluminum-Mercury Amalgam

A foundational method involves the reduction of acridone (1) using an aluminum-mercury amalgam in aqueous ethanol under reflux, followed by reoxidation with FeCl₃ to yield acridine-carboxylic acid (2). Subsequent coupling with N,N-dimethylethylenediamine via 1,1-carbonyldiimidazole (CDI) activation produces the target compound.

Reaction Conditions:

-

Reduction: Al-Hg amalgam, KOH, ethanol/H₂O, reflux (12–24 h).

-

Oxidation: FeCl₃ in HCl, room temperature (2–4 h).

-

Coupling: CDI, dimethylformamide (DMF), 0°C to room temperature (6–8 h).

Yield: 74% for the final step.

Limitations:

Boron Trifluoride-Mediated Cyclization

Patent EP0934277B1 outlines a cyclization strategy using boron trifluoride (BF₃) or its complexes to generate tetrafluoroborate salts (IIIa), which are subsequently neutralized to acridine intermediates (III). These intermediates undergo aminolysis with N,N-dimethylethylenediamine to yield the carboxamide.

Key Steps:

-

Cyclization: BF₃·OEt₂ in dichloromethane (DCM), 0°C to reflux (4–6 h).

-

Salt Formation: Precipitation of (IIIa) in ethyl acetate (EtOAc).

-

Neutralization: Aqueous NaHCO₃ or NaOH to isolate (III).

-

Aminolysis: Primary amine in DCM with triethylamine (TEA), 0°C to room temperature (2–3 h).

Advantages:

Azide-Amine Coupling for Side-Chain Functionalization

Recent adaptations incorporate azide-alkyne cycloaddition (Click chemistry) to modify the side chain. For example, 6-azidohexane-1-amine is coupled to acridine-4-carboxylic acid chloride before reduction to the primary amine.

Procedure:

-

Acid Chloride Formation: SOCl₂, reflux (1 h).

-

Amidation: Azidoamine, TEA, DCM, 0°C (30 min).

-

Purification: Column chromatography (SiO₂, EtOAc/MeOH/TEA).

Yield: 60% for the amidation step.

Applications:

Comparative Analysis of Synthetic Routes

Critical Evaluation of Byproducts and Impurities

Acridone Formation During Oxidation

Incomplete oxidation of acridane intermediates during FeCl₃ treatment generates acridone byproducts, necessitating rigorous HPLC purification. Typical impurities include:

Dimethylamine Side Reactions

Excess N,N-dimethylethylenediamine can undergo self-condensation, producing dimethylurea derivatives. Mitigation strategies include:

-

Stoichiometric Control: 1.1 eq. of amine relative to carboxylic acid.

-

Low-Temperature Coupling: 0°C to minimize nucleophilic side reactions.

Scalability and Industrial Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-4-carboxylic acid derivatives, while substitution reactions can produce various substituted acridine compounds .

Scientific Research Applications

9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other acridine derivatives.

Industry: Utilized in the development of fluorescent dyes and materials for visualizing biomolecules.

Mechanism of Action

The primary mechanism of action of 9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This inhibition prevents DNA replication and transcription, leading to cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparisons

DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide)

- Mechanism : DACA intercalates into DNA and inhibits topoisomerases I/II, inducing DNA strand breaks .

- Metabolism : Rapidly metabolized in vivo to multiple plasma and tumor metabolites, reducing its efficacy .

- Biodistribution: Exhibits low tumor uptake (<5% injected dose/gram) in xenograft models .

- Key Difference: The absence of the 9-amino group in DACA results in weaker DNA binding and lower cytotoxicity compared to 9-amino-DACA .

Amsacrine (m-AMSA)

- Mechanism : A classic acridine derivative that targets topoisomerase II without significant intercalation .

- Efficacy: Limited by poor solubility and high toxicity .

- Key Difference: Unlike 9-amino-DACA, amsacrine lacks the carboxamide side chain, reducing its DNA residence time and membrane permeability .

SN 23490 (9-Methoxyphenazine-1-carboxamide)

- Structure : Phenazine core with a methoxy group and carboxamide side chain.

- Activity : Higher cytotoxicity (IC50 = 0.4–0.6 µM) than DACA (IC50 = 1.4–1.8 µM) in HT29 and U87MG cell lines .

- Advantage : Better metabolic stability and tumor-to-blood ratio (2.3 vs. 2.9 for DACA) .

- Limitation: Lower DNA intercalation strength compared to 9-amino-DACA .

9-Aminoacridine-2-carboxamide (AA2C)

- Structure : Carboxamide side chain at position 2 instead of 3.

- Activity: Weaker RNA synthesis inhibition (IC50 = 15 µM) compared to 9-amino-DACA (IC50 = 2 µM) due to reduced DNA binding .

DNA Binding and Topoisomerase Inhibition

| Compound | DNA Binding Residence Time | Topo I Inhibition | Topo II Inhibition |

|---|---|---|---|

| 9-Amino-DACA | Long | +++ | +++ |

| DACA | Moderate | ++ | ++ |

| SN 23490 | Short | + | +++ |

| Amsacrine | Short | - | +++ |

- 9-Amino-DACA: Prolonged DNA residence time enhances strand break formation and topoisomerase poisoning .

- SN 23490 : Primarily inhibits topoisomerase II with minimal intercalation .

Pharmacokinetics and Metabolism

| Compound | Metabolic Stability | Tumor Uptake (%ID/g) | Major Metabolites |

|---|---|---|---|

| 9-Amino-DACA | Moderate | 1.5–2.8 | N-Demethylation |

| DACA | Low | 0.3–1.5 | Multiple pathways |

| SN 23719 | High | 1.3–2.6 | Minimal |

- 9-Amino-DACA: Improved membrane permeability due to the dimethylaminoethyl group increases tumor uptake compared to hydroxyethylamino analogues (e.g., DACAH) .

- DACA: Extensive metabolism limits its clinical utility, while 9-amino-DACA shows more stable pharmacokinetics .

Structural Insights from X-ray Crystallography

- 9-Amino-DACA Analogue (Morpholinyl Derivative): The carboxamide side chain occupies the DNA major groove, forming hydrogen bonds with guanine N7/O5. The 9-amino group stabilizes intercalation via interactions with adjacent base pairs .

- DACA: Lacks the 9-amino group, resulting in weaker DNA distortion and reduced enzyme inhibition .

Biological Activity

9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide, also known as DACA, is a member of the acridine family of compounds that has been extensively studied for its potential as an anticancer agent. This compound exhibits significant biological activity primarily through its interaction with DNA and inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

The biological activity of DACA is largely attributed to its ability to intercalate into DNA and inhibit topoisomerase II. This intercalation disrupts the normal function of the enzyme, leading to DNA damage and subsequent induction of apoptosis in cancer cells. The structure of DACA allows it to effectively bind to GC-rich regions of DNA, enhancing its cytotoxic effects against various cancer cell lines.

In Vitro Studies

Research has demonstrated that DACA and its derivatives exhibit potent cytotoxicity against multiple cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer). For instance, a study reported that compound 5b derived from DACA showed a CTC50 of 47.50 µg/ml against HeLa cells, while compound 5e had a CTC50 of 100 µg/ml against A-549 cells .

Table 1: Cytotoxicity of DACA Derivatives

| Compound | Cell Line | CTC50 (µg/ml) |

|---|---|---|

| 5b | HeLa | 47.50 |

| 5e | A-549 | 100 |

In Vivo Studies

DACA has shown promising results in vivo as well. In studies involving murine models, it was effective against Lewis lung tumors and exhibited antileukemic activity with specific derivatives demonstrating superior efficacy when compared to their counterparts . The pharmacokinetics of DACA indicate that it can cross the blood-brain barrier, suggesting potential applications in treating brain tumors .

Case Study: Antitumor Activity

In a notable case study, a series of substituted DACA derivatives were evaluated for their antitumor activity in vivo. The results indicated that compounds with electron-withdrawing groups at the 5-position exhibited significant antitumor effects, while those lacking such modifications did not show comparable activity . This highlights the importance of structural modifications in enhancing the therapeutic efficacy of acridine derivatives.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed critical insights into how modifications to the acridine structure influence its biological activity. Key findings include:

- The presence of an unsubstituted NH group in the carboxamide enhances binding affinity.

- The optimal distance between the carboxamide NH and the terminal dimethylamino group is crucial for effective DNA interaction.

- Derivatives that maintain a monocationic state at physiological pH demonstrate improved distribution and efficacy against tumors .

Q & A

Q. What advanced analytical techniques resolve degradation products under physiological conditions?

- Methodological Answer : Simulate physiological pH/temperature and analyze degradation via HPLC-MS/MS. Identify metabolites using high-resolution mass spectrometry (HRMS). Confirm stability with accelerated aging studies (40°C/75% RH) and correlate with in vitro activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.